molecular formula C18H19NO3 B12107488 Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12107488
M. Wt: 297.3 g/mol
InChI Key: AKWXZQOFSFYEIL-UHFFFAOYSA-N
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Description

Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a carboxylate ester group, and a biphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diester or diketone precursor.

    Introduction of the Biphenyl Ether Moiety: The biphenyl ether group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a phenol derivative with a halogenated biphenyl compound under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the biphenyl ether, potentially breaking the ether bond.

    Substitution: The biphenyl ether moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or de-etherified biphenyl compounds.

    Substitution: Halogenated or nitrated derivatives of the biphenyl ether moiety.

Scientific Research Applications

Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.

    Chemical Reactivity: In chemical reactions, the compound’s reactivity is influenced by the electron-donating or withdrawing effects of its substituents, affecting its behavior in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate: Similar structure but with a methoxy group instead of a phenyl group.

    Ethyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-(2-naphthylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with a naphthyl group instead of a phenyl group.

Uniqueness

Methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring, a biphenyl ether moiety, and a methyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(2-phenylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-18(20)16-11-14(12-19-16)22-17-10-6-5-9-15(17)13-7-3-2-4-8-13/h2-10,14,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWXZQOFSFYEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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